5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole
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Overview
Description
5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole typically involves the reaction of azetidine derivatives with pyrazole precursors. One common method involves the use of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . The reaction is typically carried out in acetonitrile at elevated temperatures (around 65°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine or pyrazole rings.
Scientific Research Applications
5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating them. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole is unique due to the combination of azetidine and pyrazole rings in its structure. This combination imparts specific chemical and biological properties that are not found in similar compounds. For example, the presence of both rings allows for a wider range of chemical reactions and interactions with biological targets.
Biological Activity
5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1H-pyrazole is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C9H15N3O with a molecular weight of 181.23 g/mol. The compound features a pyrazole ring substituted with an azetidinyl moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological effects. The following sections summarize key findings related to its activity against various biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. A study demonstrated that several pyrazole derivatives showed potent inhibitory activity against BRAF(V600E) and other kinases associated with tumor growth . The SAR analysis revealed that modifications on the pyrazole ring could enhance antitumor efficacy, suggesting that further optimization could yield more effective agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. In vivo studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents . The mechanism involves modulation of signaling pathways related to inflammation, making them candidates for treating inflammatory diseases.
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound exhibits selective binding to specific receptors, which is critical for its therapeutic action. For instance, compounds with similar structures have shown high selectivity for α4β2 nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:
- Case Study 1 : A derivative was tested in breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxicity and potential synergistic effects when combined with doxorubicin .
- Case Study 2 : In a model of inflammation, a related pyrazole compound reduced nitric oxide production and exhibited anti-inflammatory effects in mice subjected to lipopolysaccharide (LPS) challenges .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how variations in the chemical structure influence biological activity. Key findings include:
Modification | Effect on Activity |
---|---|
Substitution on the pyrazole ring | Enhanced binding affinity to nAChRs |
Azetidinyl moiety | Increased anti-inflammatory activity |
Alkyl chain length | Modulation of antitumor efficacy |
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-1-ethyl-3-methylpyrazole |
InChI |
InChI=1S/C10H17N3O/c1-3-13-9(4-8(2)12-13)7-14-10-5-11-6-10/h4,10-11H,3,5-7H2,1-2H3 |
InChI Key |
LJBATPBUMXGLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)COC2CNC2 |
Origin of Product |
United States |
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